molecular formula C13H28N2O2 B113196 Tert-butyl (8-aminooctyl)carbamate CAS No. 88829-82-7

Tert-butyl (8-aminooctyl)carbamate

Cat. No.: B113196
CAS No.: 88829-82-7
M. Wt: 244.37 g/mol
InChI Key: BEHVGNKIRNVBPF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-butyl (8-aminooctyl)carbamate interacts with various biomolecules in biochemical reactions. Its amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

It is known that the compound can be used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (8-aminooctyl)carbamate involves the reaction of tert-butyl chloroformate with 8-aminooctanol under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 8-aminooctanol in an appropriate solvent such as dichloromethane.

    Step 2: Add a base like triethylamine to the solution.

    Step 3: Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Purify the product using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tert-butyl N-(8-aminooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHVGNKIRNVBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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